molecular formula C38H55F5O9S B133349 Fulvestrant 17-beta-D-Glucuronide CAS No. 261506-28-9

Fulvestrant 17-beta-D-Glucuronide

Cat. No.: B133349
CAS No.: 261506-28-9
M. Wt: 782.9 g/mol
InChI Key: HBEHXEHXMWPSKO-HMGPPUQISA-N
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Description

Fulvestrant 17-beta-D-Glucuronide is a metabolite of fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is formed through the glucuronidation process, where fulvestrant is conjugated with glucuronic acid at the 17-OH position . This modification enhances the solubility and excretion of the drug, playing a crucial role in its metabolism and elimination from the body.

Mechanism of Action

Fulvestrant, the parent compound of Fulvestrant 17-β-D-Glucuronide, works by competitively and reversibly binding to estrogen receptors present in cancer cells . It achieves its anti-estrogen effects through two separate mechanisms: downregulating the receptors so that estrogen is no longer able to bind to these receptors, and destabilizing the estrogen receptor, causing the cell’s normal protein degradation processes to destroy it .

Safety and Hazards

Fulvestrant, the parent compound, is generally safe but can cause side effects such as injection site reactions, nausea, and fatigue . It should not be used by individuals who have had an allergic reaction to it or any of its inactive ingredients . It is not known if Fulvestrant 17-β-D-Glucuronide shares these safety and hazard characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 17-beta-D-Glucuronide involves the regioselective protection of fulvestrant as its 17-acetate or 3-benzoate, followed by glucuronidation using trichloroacetimidates . The reaction conditions typically include the use of tri-O-isobutyryl imidate derivatives and an inverse-addition technique to achieve satisfactory yields.

Industrial Production Methods: Industrial production of this compound is aligned with the synthesis methods used in laboratory settings but scaled up to meet commercial demands. This involves stringent quality control measures to ensure the purity and efficacy of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHXEHXMWPSKO-HMGPPUQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[C@@H](CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55F5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573528
Record name Fulvestrant 17-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261506-28-9
Record name β-D-Glucopyranosiduronic acid, (7α,17β)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261506-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fulvestrant 17-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant 17-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT 17-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J6E34HZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvestrant 17-beta-D-Glucuronide
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Fulvestrant 17-beta-D-Glucuronide
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Fulvestrant 17-beta-D-Glucuronide
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Fulvestrant 17-beta-D-Glucuronide
Reactant of Route 5
Fulvestrant 17-beta-D-Glucuronide
Reactant of Route 6
Fulvestrant 17-beta-D-Glucuronide

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